lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C5H7N3O2Li. It is known for its unique structure, which includes a lithium ion coordinated with a dimethyl-1H-1,2,4-triazole-3-carboxylate ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 1,2,4-triazole derivatives with lithium salts. One common method includes the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate, which is then reacted with lithium hydroxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can be performed using common reducing agents, but specific details are scarce.
Substitution: The triazole ring can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of nitrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include lithium hydroxide, methanol, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, esterification reactions yield methyl-1H-1,2,4-triazole-3-carboxylate, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other triazole derivatives and as a reagent in various organic reactions.
Biology: The compound’s triazole moiety is of interest for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with molecular targets through the triazole ring. The compound can form coordination complexes with metal ions and participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways and cellular processes, making it a valuable compound for research in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate
- Lithium 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific coordination with lithium ions and the presence of the dimethyl-1H-1,2,4-triazole-3-carboxylate ligand. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields .
Properties
IUPAC Name |
lithium;1,5-dimethyl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Li/c1-3-6-4(5(9)10)7-8(3)2;/h1-2H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUVPRJZSLJPLY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=NN1C)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219375-51-4 |
Source
|
Record name | lithium(1+) dimethyl-1H-1,2,4-triazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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